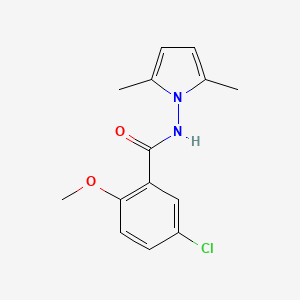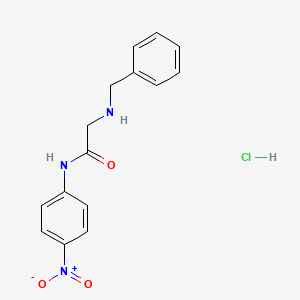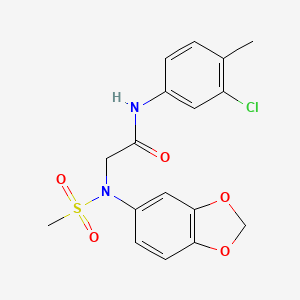
N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)urea
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)urea, also known as DMU, is a chemical compound that has been widely used in scientific research. DMU is a small molecule that has shown great potential in various fields of research due to its unique properties.
Mécanisme D'action
N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)urea acts as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity. It also acts as a fluorescent probe by binding to biological structures and emitting fluorescence upon excitation.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)urea has been shown to have a low toxicity profile and does not exhibit any significant side effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)urea has also been shown to be an effective fluorescent probe for imaging biological structures.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)urea has several advantages for lab experiments. It is easy to synthesize, has a high yield, and can be easily purified. It has a low toxicity profile and does not exhibit any significant side effects. However, N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)urea has some limitations, such as its limited solubility in water, which can hinder its use in certain experiments.
Orientations Futures
There are several future directions for N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)urea research. N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)urea can be further modified to improve its solubility in water and enhance its fluorescent properties. It can also be used in combination with other compounds to create new therapeutic agents. N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)urea can also be used to study the mechanism of action of kinases and their role in cancer development.
Conclusion:
In conclusion, N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)urea is a small molecule that has shown great potential in various fields of scientific research. It has been used as a fluorescent probe for imaging biological structures and as a kinase inhibitor in cancer research. N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)urea has a low toxicity profile and does not exhibit any significant side effects. Although N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)urea has some limitations, it has several advantages for lab experiments. There are several future directions for N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)urea research, and it is an exciting compound to study in the field of scientific research.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)urea has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for imaging biological structures, such as cell membranes and mitochondria. N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)urea has also been used as a kinase inhibitor in cancer research. It has shown great potential in inhibiting the growth of cancer cells and inducing apoptosis.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-5-4-6-14(9-11)17-16(19)18-15-8-7-12(2)13(3)10-15/h4-10H,1-3H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFJTTUBRUMRAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzaldehyde](/img/structure/B4237160.png)
![7-(4-methylphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4237165.png)
![N-{2-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B4237173.png)
![7-(3-hydroxypropyl)-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4237185.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4237189.png)
![2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide hydrochloride](/img/structure/B4237191.png)





![N~1~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4237231.png)
![N-[4-(acetylamino)phenyl]-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4237233.png)
